Methyl L-threoninate hydrochloride Methyl L-threoninate hydrochloride
Brand Name: Vulcanchem
CAS No.: 39994-75-7
VCID: VC21538084
InChI: InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
SMILES: CC(C(C(=O)OC)N)O.Cl
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61 g/mol

Methyl L-threoninate hydrochloride

CAS No.: 39994-75-7

Cat. No.: VC21538084

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl L-threoninate hydrochloride - 39994-75-7

CAS No. 39994-75-7
Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
IUPAC Name methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Standard InChI InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1
Standard InChI Key OZSJLLVVZFTDEY-HJXLNUONSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)OC)[NH3+])O.[Cl-]
SMILES CC(C(C(=O)OC)N)O.Cl
Canonical SMILES CC(C(C(=O)OC)[NH3+])O.[Cl-]

Chemical Structure and Properties

Methyl L-threoninate hydrochloride possesses a well-defined chemical structure with specific physical and chemical properties that make it valuable for research applications. The compound has the molecular formula C5H12ClNO3 with a calculated molecular weight of 169.61 g/mol. The structure contains the characteristic amino acid backbone with the alpha-carbon bearing both an amino group (protonated in the hydrochloride form) and a side chain consisting of a secondary alcohol and a methyl group. The carboxylic acid function is modified as a methyl ester.

From a physical standpoint, Methyl L-threoninate hydrochloride appears as a white crystalline powder with a melting point of approximately 64°C. The compound demonstrates good solubility in water, a property enhanced by its hydrochloride salt form. This water solubility, combined with its solubility in polar organic solvents, makes it versatile for various reaction conditions and experimental setups.

Table 1: Physical and Chemical Properties of Methyl L-threoninate hydrochloride

PropertyValue
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Physical AppearanceWhite powder
Melting Point64°C
SolubilitySoluble in water and polar organic solvents
CAS Number39994-75-7

The stereochemistry of Methyl L-threoninate hydrochloride is of particular importance, as it contains two stereogenic centers: the alpha carbon bearing the amino group and the beta carbon bearing the hydroxyl group. The L-configuration at the alpha carbon corresponds to the (S)-configuration in the Cahn-Ingold-Prelog system, aligning with the natural configuration found in proteins. This specific stereochemistry distinguishes it from its stereoisomers, such as Methyl D-threoninate hydrochloride or Methyl L-allo-threoninate hydrochloride, which have different spatial arrangements of their functional groups.

Synthesis and Preparation Methods

The synthesis of Methyl L-threoninate hydrochloride typically follows established esterification procedures applied to amino acids. The preparation generally employs L-threonine as the starting material, which undergoes esterification of the carboxylic acid group using methanol under acidic conditions. This process creates the methyl ester while simultaneously forming the hydrochloride salt of the amino group.

A detailed synthetic procedure involves the following steps:

The reaction begins with L-threonine (approximately 45 g, 0.38 mol) being dissolved in anhydrous methanol (400 mL) in a three-neck round-bottom flask. The solution is cooled in an ice-salt bath to control the exothermic reaction that follows. Dry hydrogen chloride gas is slowly bubbled through the solution for approximately 4 hours until the solid completely dissolves, indicating the formation of the hydrochloride salt and the initiation of the esterification process.

After this initial reaction period, the mixture is heated to reflux for 3 hours to drive the esterification reaction to completion. Upon cooling, dry hydrogen chloride gas is again bubbled through the solution until saturation to ensure complete conversion. The reaction is then allowed to proceed at room temperature for approximately 3 days, with thin-layer chromatography (TLC) used to monitor the progress and confirm completion.

The final isolation step involves removing the solvent under reduced pressure, yielding Methyl L-threoninate hydrochloride as a white powder. This procedure typically provides high yields, approaching 90-95%, of the desired product with high purity.

Alternative synthetic approaches may involve different esterification reagents such as thionyl chloride or specific esterification catalysts. The choice of method often depends on the scale of preparation, available equipment, and the desired purity of the final product.

Applications in Research and Industry

Methyl L-threoninate hydrochloride finds diverse applications across several scientific and industrial domains, leveraging its unique chemical properties and reactivity. One of the primary applications lies in peptide synthesis, where it serves as a valuable building block. The esterification of the carboxyl group prevents unwanted peptide bond formation at that site, allowing for controlled and directional peptide synthesis . This controlled reactivity is essential for creating peptides with specific sequences and properties, which are crucial in drug development and biochemical research.

In pharmaceutical research, the compound is employed in the formulation of pharmaceuticals, particularly in creating compounds that target specific biological pathways. Its role in enhancing therapeutic efficacy makes it valuable in drug discovery and development projects . The specific stereochemistry of Methyl L-threoninate hydrochloride is critical in these applications, as biological systems often recognize and interact preferentially with specific stereoisomers.

The compound also plays a significant role in protein engineering studies. Researchers utilize it to modify proteins, improving their stability and functionality—a process essential in developing new biotechnological applications . These modifications can enhance protein half-life, alter binding characteristics, or introduce novel functionalities into existing protein structures.

In metabolic studies, Methyl L-threoninate hydrochloride contributes to understanding amino acid metabolism and its implications in various diseases. This research aids in the development of dietary supplements and therapeutic interventions targeting metabolic disorders . The specific interactions of threonine derivatives in metabolic pathways can provide insights into both normal physiological processes and pathological conditions.

Additionally, the compound has applications in analytical chemistry, particularly in methods for quantifying amino acids in biological samples. These analytical approaches provide valuable insights into nutritional status and health-related studies . The ability to accurately measure and track amino acid levels is fundamental to understanding protein metabolism, nutritional requirements, and metabolic disorders.

Stereochemistry and Isomer Comparison

Methyl L-threoninate hydrochloride belongs to a family of threonine derivatives with distinct stereochemical properties. The stereochemistry of threonine is particularly interesting due to the presence of two stereogenic centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Each of these can be converted to their respective methyl ester hydrochlorides, creating a family of related compounds with distinct three-dimensional structures and potentially different biological activities.

L-allo-Threonine methyl ester hydrochloride, for example, differs from Methyl L-threoninate hydrochloride in the configuration at the beta carbon bearing the hydroxyl group . This subtle stereochemical difference can significantly impact how the molecule interacts with biological systems, particularly enzymes and receptors that demonstrate high stereoselectivity.

The interconversion between these stereoisomers is a subject of interest in organic synthesis. For instance, the synthesis of D-threonine can involve the conversion of L-threonine to D-allo-threonine through enzymatic racemization at the alpha carbon, followed by stereochemical inversion at the beta carbon . These synthetic pathways often utilize ester derivatives, such as Methyl L-threoninate hydrochloride or its stereoisomers, as intermediates in the process.

Table 2: Comparison of Threonine Derivative Stereoisomers

CompoundStereochemistry at α-CarbonStereochemistry at β-CarbonKey Differences
Methyl L-threoninate hydrochlorideSRStandard L-threonine configuration
Methyl D-threoninate hydrochlorideRSMirror image of L-threonine configuration
Methyl L-allo-threoninate hydrochlorideSSDiffers from L-threonine at the hydroxyl-bearing carbon
Methyl D-allo-threoninate hydrochlorideRRMirror image of L-allo-threonine configuration

The study of these stereoisomers provides valuable insights into the relationship between molecular structure and biological function. The specific three-dimensional arrangement of atoms in these molecules determines their ability to interact with biological targets, influencing their effectiveness in various applications from pharmaceutical development to biochemical research.

Chemical Reactivity and Transformation Pathways

Methyl L-threoninate hydrochloride exhibits characteristic reactivity patterns that make it valuable in synthetic organic chemistry. The compound contains several reactive functional groups, each capable of undergoing specific transformations under appropriate conditions. The amino group, though protonated in the hydrochloride form, can participate in various reactions once deprotonated, including nucleophilic substitutions, acylations, and amide bond formations. This reactivity is fundamental to its role in peptide synthesis and protein modification.

The hydroxyl group on the side chain represents another reactive site, capable of forming esters, ethers, or being oxidized to a ketone. This functional group often requires protection during peptide synthesis to prevent unwanted side reactions. Various protecting group strategies have been developed specifically for the secondary alcohol function in threonine derivatives.

The methyl ester functionality serves primarily as a protected form of the carboxylic acid but can undergo transesterification reactions or hydrolysis to regenerate the free carboxylic acid. In peptide synthesis, the ester may be selectively hydrolyzed after the desired peptide bonds have been formed, allowing for further extension of the peptide chain or other modifications.

One significant transformation pathway involves the cyclization of N-protected derivatives of Methyl L-threoninate hydrochloride to form oxazoline rings . For example, N-benzoyl-D-allo-threonine methyl ester can undergo intramolecular cyclization under the influence of thionyl chloride, resulting in an oxazoline intermediate with inverted stereochemistry at the hydroxyl-bearing carbon . This reaction represents a key step in the stereochemical inversion of threonine derivatives, facilitating the interconversion between different stereoisomers of threonine.

These transformation pathways highlight the versatility of Methyl L-threoninate hydrochloride in organic synthesis and its value as an intermediate in the preparation of more complex molecules with specific stereochemical requirements.

Analytical Characterization Techniques

The characterization of Methyl L-threoninate hydrochloride employs various analytical techniques to confirm its identity, assess its purity, and determine its structural properties. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, with characteristic signals for the methyl ester group, the amino acid backbone, and the threonine side chain . The proton NMR (¹H-NMR) spectrum typically shows signals for the methyl ester (around 3.8 ppm), the alpha hydrogen (around 4.2-4.3 ppm), the beta hydrogen (around 4.0-4.1 ppm), and the side chain methyl group (around 1.2-1.3 ppm) .

Mass spectrometry offers complementary information, confirming the molecular weight and providing fragmentation patterns that can be used to verify the structure. For Methyl L-threoninate hydrochloride, the mass spectrum typically shows an M+1 peak at m/z 134, corresponding to the protonated form after the loss of HCl .

X-ray crystallography, though less commonly reported for this specific compound, can provide definitive information about the three-dimensional structure, including bond lengths, angles, and absolute configuration of the stereogenic centers. This technique is particularly valuable for confirming the stereochemistry of the compound.

Other analytical methods commonly employed include high-performance liquid chromatography (HPLC) for purity assessment, infrared spectroscopy for functional group identification, and optical rotation measurements to confirm the specific stereochemistry. The combination of these analytical techniques provides a comprehensive characterization of Methyl L-threoninate hydrochloride, ensuring its identity and quality for research and industrial applications.

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